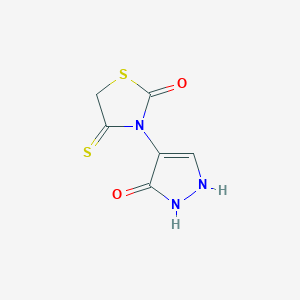
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one is a heterocyclic compound that features both pyrazole and thiazolidinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole and thiazolidinone derivatives.
科学研究应用
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-thione
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-sulfone
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both pyrazole and thiazolidinone rings. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds.
属性
分子式 |
C6H5N3O2S2 |
|---|---|
分子量 |
215.3 g/mol |
IUPAC 名称 |
3-(3-oxo-1,2-dihydropyrazol-4-yl)-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C6H5N3O2S2/c10-5-3(1-7-8-5)9-4(12)2-13-6(9)11/h1H,2H2,(H2,7,8,10) |
InChI 键 |
KZDCLIPGQXRMKQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=S)N(C(=O)S1)C2=CNNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
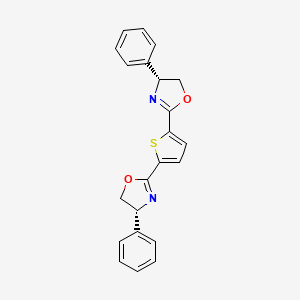

![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
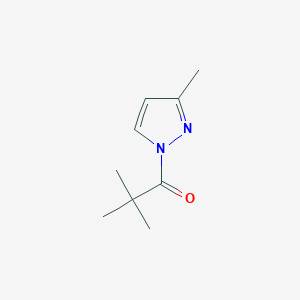
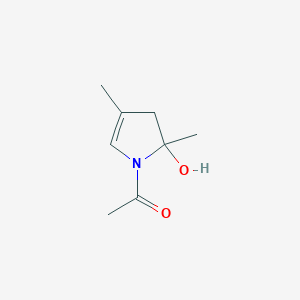
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
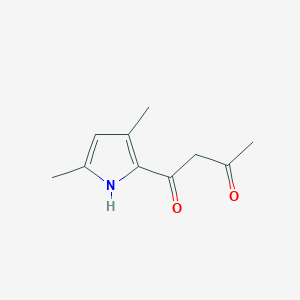
![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)
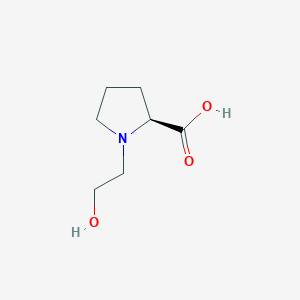


![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)

